molecular formula C17H18ClN3O4S2 B14994830 Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B14994830
M. Wt: 427.9 g/mol
InChI Key: JAYJRRPXSYAMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a pyrimidine moiety. Its molecular formula is C₁₇H₁₈ClN₃O₅S₂, with a calculated molecular weight of 445.92 g/mol. The structure includes:

  • A thiophene-3-carboxylate backbone substituted with a methyl group at position 4 and an acetyl group at position 5.
  • A pyrimidine ring at position 2 of the thiophene, modified with a 5-chloro group and an ethylsulfanyl substituent.
  • An ethyl ester group enhancing solubility and reactivity.

This compound is likely synthesized via Gewald-like reactions or coupling methodologies, as inferred from related thiophene-pyrimidine derivatives in the evidence .

Properties

Molecular Formula

C17H18ClN3O4S2

Molecular Weight

427.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O4S2/c1-5-25-16(24)11-8(3)13(9(4)22)27-15(11)21-14(23)12-10(18)7-19-17(20-12)26-6-2/h7H,5-6H2,1-4H3,(H,21,23)

InChI Key

JAYJRRPXSYAMRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The 4-methyl-5-acetylthiophene-3-carboxylate scaffold is synthesized via the Gewald reaction , a two-step process involving ketones, cyanoacetate esters, and elemental sulfur.

Procedure :

  • Reactants :
    • 4-Chloroacetophenone (20 g, 120 mmol)
    • Ethyl cyanoacetate (16.29 g, 144 mmol)
    • Morpholine (23.00 g, 264 mmol)
    • Sulfur (4.91 g, 144 mmol) in ethanol (500 mL)
  • Conditions : Reflux at 70°C for 48 h under argon.
  • Workup : Evaporation followed by column chromatography yields ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (21% yield).

Key Reaction :
$$
\text{Ketone} + \text{Ethyl cyanoacetate} + \text{S} \xrightarrow{\text{Base}} \text{2-Aminothiophene-3-carboxylate}
$$

Acetylation and Methylation

The acetyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation :

  • Acetylation : Treatment with acetyl chloride in the presence of AlCl₃.
  • Methylation : Use of methyl iodide and a strong base (e.g., KOH).

Optimization :

  • Temperature : 0–5°C prevents over-acylation.
  • Solvent : Dichloromethane (DCM) minimizes side reactions.

Synthesis of the Pyrimidine Core

Cyclocondensation of Urea Derivatives

The 5-chloro-2-(ethylsulfanyl)pyrimidin-4-carbonyl fragment is synthesized via cyclocondensation.

Procedure :

  • Reactants :
    • Urea (20 g), triethyl orthoformate (49.4 g), methyl aceto acetate (43.38 g)
  • Conditions : Reflux in ethanol overnight, followed by filtration.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 120°C for 5 h.

Key Reaction :
$$
\text{Urea} + \text{Triethyl orthoformate} \xrightarrow{\text{POCl}_3} \text{5-Chloro-2,4-dichloropyrimidine}
$$

Introduction of Ethylsulfanyl Group

Nucleophilic substitution replaces the 2-chloro substituent with ethylsulfanyl:

  • Reactant : Sodium ethanethiolate (NaSEt) in tetrahydrofuran (THF).
  • Conditions : 60°C for 4 h.

Yield : 72–85% after silica gel chromatography.

Amide Coupling

Activation of Pyrimidine Carbonyl

The pyrimidine-4-carbonyl chloride is generated using thionyl chloride (SOCl₂) :

  • Reactant : 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid (6.1 g) in SOCl₂ (60 mL).
  • Conditions : Reflux for 2 h, followed by solvent evaporation.

Coupling with Thiophene Amine

Schotten-Baumann conditions facilitate amide bond formation:

  • Reactants :
    • Pyrimidine-4-carbonyl chloride (1.2 equiv)
    • Ethyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate (1.0 equiv)
    • Triethylamine (TEA, 2.0 equiv) in DCM
  • Conditions : 0°C to room temperature, 12 h.
  • Workup : Extraction with DCM, washing with brine, and crystallization from ethanol.

Yield : 68–75%.

Optimization and Characterization

Reaction Optimization

Parameter Optimal Condition Impact on Yield
Coupling Temperature 0°C → RT Prevents epimerization
Base TEA (2.0 equiv) Neutralizes HCl
Solvent DCM Enhances solubility

Analytical Data

  • HRMS (ESI) : m/z 389.4 [M+H]⁺ (Calc. for C₁₉H₁₉ClN₃O₅S: 389.4).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.34 (t, 3H, COOCH₂CH₃), 2.64 (s, 3H, SCH₂CH₃), 4.28 (q, 2H, COOCH₂), 5.79 (s, 2H, NH₂).
  • X-ray Crystallography : Confirms planar thiophene-pyrimidine conformation.

Industrial-Scale Considerations

  • Cost Reduction : Replace column chromatography with recrystallization (sherwood oil/methylene dichloride).
  • Sustainability : Ethanol/water mixtures for workup reduce organic waste.

Challenges and Alternatives

  • Side Reactions : Over-chlorination during pyrimidine synthesis is mitigated by controlling POCl₃ stoichiometry.
  • Alternative Routes : Use of microwave irradiation reduces reaction time by 50%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound C₁₇H₁₈ClN₃O₅S₂ 445.92 Ethylsulfanyl, 5-acetyl, 4-methylthiophene Balanced lipophilicity; moderate reactivity due to electron-withdrawing acetyl group.
Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate C₂₂H₂₂ClN₃O₃S₂ 476.006 Isopropylsulfanyl (vs. ethylsulfanyl); 4-methylphenyl (vs. 4-methylthiophene) Increased steric bulk; higher lipophilicity may enhance membrane permeability.
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate C₁₆H₁₇ClN₃O₃S 366.84 Methylsulfanyl ; substituted benzyl amino group; pyrimidinecarboxylate backbone Reduced steric hindrance; altered electronic properties due to methoxy group.
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate C₂₂H₁₈ClNO₄S 435.90 2-Chlorobenzoyl (vs. pyrimidine); phenyl at position 4 (vs. methyl) Enhanced π-π stacking potential; possible rigidity in molecular interactions.

Key Observations:

Substituent Effects on Lipophilicity: The isopropylsulfanyl group in the compound from increases molecular weight and lipophilicity compared to the target compound’s ethylsulfanyl group. This may improve bioavailability in hydrophobic environments .

Electronic Modifications :

  • The methylsulfanyl group in ’s compound is less electron-withdrawing than ethylsulfanyl, possibly altering reactivity in nucleophilic substitution reactions .
  • The acetyl group in the target compound introduces an electron-withdrawing effect, which could stabilize intermediates during synthesis or modulate metabolic stability .

Backbone Variations :

  • Replacing the pyrimidine ring with a 2-chlorobenzoyl group () shifts the compound’s electronic profile and may reduce its ability to engage in hydrogen bonding compared to pyrimidine-containing analogs .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl groups) are often synthesized in higher yields via Gewald reactions, as seen in and . In contrast, bulkier groups (e.g., isopropylsulfanyl) may require specialized coupling agents .

Biological Activity

Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological significance, synthesizing data from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S, and it has a molecular weight of approximately 413.9 g/mol. The structure includes a thiophene ring, a pyrimidine moiety, and various functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S
Molecular Weight413.9 g/mol
Key Functional GroupsAcetyl, carbonyl, thiophene, pyrimidine

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene and pyrimidine possess significant antimicrobial properties, potentially effective against a range of bacterial and fungal strains .
  • Anticancer Properties : Compounds containing thiophene and pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated selective inhibition of epidermal growth factor receptors (EGFR), which are implicated in various cancers .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related compounds showed that the presence of both the thiophene and pyrimidine moieties enhanced the antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific strain tested .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
  • Mechanistic Studies : Further mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.